ethyl 6-chloro-1H-indole-5-carboxylate
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Overview
Description
Ethyl 6-chloro-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the reaction of 6-chloroindole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 6-chloro-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and molecular interactions.
Medicine: Research explores its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can influence cellular pathways and biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-1H-indole-5-carboxylate
- Ethyl 5-chloro-1H-indole-2-carboxylate
- 6-chloroindole-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1057076-52-4 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
ethyl 6-chloro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-5-7-3-4-13-10(7)6-9(8)12/h3-6,13H,2H2,1H3 |
InChI Key |
LUIRXXMJEVXTCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CN2)Cl |
Origin of Product |
United States |
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